molecular formula C44H90CaO8S2 B13771463 1-Docosanol, hydrogen sulfate, calcium salt CAS No. 72018-25-8

1-Docosanol, hydrogen sulfate, calcium salt

Cat. No.: B13771463
CAS No.: 72018-25-8
M. Wt: 851.4 g/mol
InChI Key: PHIXWQJPNMQWFK-UHFFFAOYSA-L
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Description

1-Docosanol, hydrogen sulfate, calcium salt is a compound that combines the properties of 1-Docosanol, a long-chain fatty alcohol, with hydrogen sulfate and calcium ions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Docosanol, hydrogen sulfate, calcium salt can be synthesized through a series of chemical reactions involving 1-Docosanol, sulfuric acid, and calcium hydroxide. The general synthetic route involves the following steps:

    Esterification: 1-Docosanol reacts with sulfuric acid to form 1-Docosanol hydrogen sulfate.

    Neutralization: The resulting 1-Docosanol hydrogen sulfate is then neutralized with calcium hydroxide to form the calcium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve:

  • Controlled temperature and pressure conditions.
  • Use of catalysts to enhance reaction rates.
  • Purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Docosanol, hydrogen sulfate, calcium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the sulfate group to sulfide.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of docosanoic acid.

    Reduction: Formation of docosanol sulfide.

    Substitution: Formation of various substituted docosanol derivatives.

Scientific Research Applications

1-Docosanol, hydrogen sulfate, calcium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Studied for its potential antiviral properties, particularly against lipid-enveloped viruses.

    Medicine: Investigated for its use in topical formulations for treating viral infections like cold sores.

    Industry: Utilized in the production of cosmetics, emulsifiers, and other personal care products.

Mechanism of Action

The mechanism of action of 1-Docosanol, hydrogen sulfate, calcium salt involves its interaction with cellular membranes. The compound is believed to:

    Inhibit viral fusion: By stabilizing the host cell membrane, it prevents the fusion of viral envelopes with the host cell membrane, thereby inhibiting viral entry and replication.

    Target Pathways: The primary molecular targets are the phospholipids in the host cell membrane, which are crucial for viral fusion and entry.

Comparison with Similar Compounds

Similar Compounds

    1-Docosanol: A long-chain fatty alcohol used in similar applications but lacks the sulfate and calcium components.

    Calcium sulfate: Commonly used in construction and medical applications but does not have the antiviral properties of 1-Docosanol derivatives.

    Sodium lauryl sulfate: A surfactant with similar properties but different chemical structure and applications.

Uniqueness

1-Docosanol, hydrogen sulfate, calcium salt is unique due to its combined properties of 1-Docosanol and sulfate, along with the stabilizing effect of calcium

Properties

CAS No.

72018-25-8

Molecular Formula

C44H90CaO8S2

Molecular Weight

851.4 g/mol

IUPAC Name

calcium;docosyl sulfate

InChI

InChI=1S/2C22H46O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2

InChI Key

PHIXWQJPNMQWFK-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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